3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol
Overview
Description
3,7,7-trimethyl-2,6,8-trioxabicyclo[330]octan-4-ol is a bicyclic organic compound known for its unique structure and properties It is characterized by the presence of three oxygen atoms within its bicyclic framework, making it a trioxabicyclo compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol involves its interaction with molecular targets through various pathways. The compound’s reactivity allows it to participate in nucleophilic and electrophilic reactions, leading to the formation of new bonds and structures. These interactions can affect biological systems, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trioxabicyclo[3.3.0]octan-8-one
- 4-(2,2-dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-3,6,8-trioxabicyclo[3.3.0]octan-2-ol
Uniqueness
3,7,7-trimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol stands out due to its specific substitution pattern and the presence of three oxygen atoms within its bicyclic structure. This unique arrangement imparts distinct reactivity and properties, making it valuable for various applications .
Properties
IUPAC Name |
2,2,5-trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-5(9)6-7(10-4)12-8(2,3)11-6/h4-7,9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOYQXZPKDHEAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(O1)OC(O2)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291220 | |
Record name | 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-79-8 | |
Record name | NSC74243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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